molecular formula C21H25Cl2N3O3S2 B2641270 N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1215605-15-4

N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2641270
CAS No.: 1215605-15-4
M. Wt: 502.47
InChI Key: IFHUDVNLDARGHT-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride is a benzothiazole-derived acetamide featuring a 4-chlorobenzenesulfonyl group and a diethylaminoethyl side chain. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties . The 4-chlorobenzenesulfonyl moiety may enhance binding to hydrophobic pockets in target proteins, while the diethylaminoethyl group contributes to solubility and membrane permeability due to its basicity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonyl-N-[2-(diethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-3-24(4-2)13-14-25(21-23-18-7-5-6-8-19(18)29-21)20(26)15-30(27,28)17-11-9-16(22)10-12-17;/h5-12H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUDVNLDARGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and a suitable oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the benzothiazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Diethylaminoethyl Side Chain: This can be done through a nucleophilic substitution reaction where the amine group of diethylaminoethylamine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Antibacterial Activity

The compound exhibits notable antibacterial properties, particularly against Staphylococcus aureus and Mycobacterium tuberculosis. Research indicates that it inhibits the enzyme DprE1, essential for the biosynthesis of arabinogalactan in mycobacterial cell walls, leading to bacterial death .

  • Case Study : In vitro studies demonstrated an inhibition rate of up to 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL.

Anticancer Properties

N-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride has shown promise in cancer research. It inhibits carbonic anhydrase IX, which is overexpressed in various cancers, with IC50 values ranging from 10.93 to 25.06 nM.

  • Case Study : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, increasing annexin V-FITC positivity by 22-fold compared to control groups.

Pharmacokinetics and Biochemical Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a potential candidate for therapeutic applications. Its high lipophilicity indicates good membrane permeability, which is crucial for effective drug delivery .

Optical Materials

Research has explored the structural properties of benzothiazole derivatives for their potential use in optical materials. The compound's unique molecular structure allows for various modifications that can enhance its optical properties .

Photovoltaic Applications

The compound has been investigated for its role in improving the stability and performance of perovskite solar cells through interfacial passivation techniques . This application highlights its versatility beyond medicinal chemistry.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 2-hydrazinobenzothiazole with chlorobenzenesulfonyl chloride under specific conditions to form the sulfonamide linkage. Structural studies utilizing X-ray diffraction have provided insights into its crystallization behavior and molecular interactions .

Data Tables

Application AreaSpecific ActivityReference
AntibacterialInhibits Staphylococcus aureus
Targets Mycobacterium tuberculosis
AnticancerInhibits carbonic anhydrase IX
Induces apoptosis in breast cancer cells
Material ScienceUsed in optical materials
Enhances stability in solar cells

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound from :

Name: N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride Key Differences:

  • Benzothiazole Substituent : A 4-ethyl group on the benzothiazole ring increases steric bulk compared to the unsubstituted benzothiazole in the target compound. This could reduce binding affinity to flat binding pockets .
  • Sulfonyl Group : The 4-methoxyphenylsulfonyl group is electron-rich (due to the methoxy group), contrasting with the electron-withdrawing 4-chloro substituent in the target compound. This difference may alter interactions with charged residues in enzyme active sites.
  • Aminoethyl Chain: The dimethylaminoethyl side chain (vs.
Compound from :

Name : N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide
Key Differences :

  • Functional Group : A sulfonylhydrazine linker replaces the acetamide-sulfonyl group in the target compound. This hydrazine moiety may confer chelating properties or susceptibility to metabolic oxidation .
  • Substituent: The 4-methylphenyl group (vs.

Variations in the Sulfonyl-Acetamide Linker

Compound from :

Name : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-chloro-3-nitrophenyl)methylene]acetohydrazide
Key Differences :

  • Linker: A thioether-hydrazide hybrid replaces the sulfonyl-acetamide group.
  • Biological Implications : The hydrazide moiety may target enzymes like hydrolases or peroxidases, diverging from the sulfonamide’s typical role in protease inhibition .
Compound from :

Name : N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Key Differences :

  • Heterocycle Fusion : A triazolo-benzothiazole system increases aromaticity and rigidity, possibly improving metabolic stability but reducing conformational flexibility for target binding .
  • Substituent: The 2-methylphenyl group (vs. diethylaminoethyl) lacks basicity, limiting solubility in physiological environments .

Aminoethyl Side Chain Modifications

Compound from :

Name: N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide Key Differences:

  • Core Structure : A benzimidazole replaces the benzothiazole, altering hydrogen-bonding and π-stacking interactions. Benzimidazoles are often associated with antiparasitic activity .

Structural and Pharmacokinetic Comparison Table

Feature Target Compound Compound Compound Compound
Core Structure Benzothiazole 4-Ethyl-benzothiazole Benzothiazole-thioether Benzothiazole-sulfonylhydrazine
Sulfonyl Group 4-Chlorophenyl 4-Methoxyphenyl 4-Chloro-3-nitrophenyl 4-Methylphenyl
Side Chain Diethylaminoethyl Dimethylaminoethyl Hydrazide None
Molecular Weight Not Provided 498.053 ~380 (estimated) ~350 (estimated)
Key Pharmacokinetic Property High lipophilicity (Cl substituent) Moderate solubility (OMe group) High reactivity (NO₂ group) Metabolic instability (hydrazine)

Research Implications and Structure-Activity Relationships (SAR)

  • Electron Effects : The 4-chloro substituent in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in kinases) compared to 4-methoxy or 4-methyl groups .
  • Side Chain Optimization: The diethylaminoethyl group balances solubility (via protonation at physiological pH) and membrane permeability, outperforming dimethylaminoethyl () in tissue penetration .
  • Metabolic Stability : The absence of hydrazine or triazole moieties (cf. ) in the target compound likely reduces oxidative metabolic degradation, extending half-life .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄ClN₂O₂S₂
  • Molecular Weight : 324.8 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Store according to label instructions upon receipt.

The compound primarily exhibits its biological activity through the following mechanisms:

  • Target Interaction : It has been identified as an inhibitor of DprE1, an essential enzyme in the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. This inhibition leads to the death of Mycobacterium tuberculosis cells.
  • Biochemical Pathways : The compound disrupts key metabolic pathways in bacteria and cancer cells, leading to apoptosis and cell death. Its structural similarity to natural compounds allows it to interact effectively with various biological targets .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits potent activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
  • Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells .
  • Antifungal and Antibacterial Effects : Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties.

Research Findings

Recent studies have highlighted the potential applications and effectiveness of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffectivenessReferences
AntimicrobialMycobacterium tuberculosisHigh,
AnticancerVarious cancer cell linesModerate to High ,
AntifungalFungal strainsVariable
AntibacterialBacterial strainsHigh

Case Studies

  • Tuberculosis Treatment : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as a therapeutic agent against TB.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy .
  • Synergistic Effects with Other Drugs : In combination studies with existing antibiotics and chemotherapeutics, this compound has shown synergistic effects that enhance overall efficacy against resistant strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-Benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)-N-[2-(diethylamino)ethyl]acetamide Hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzothiazole derivatives and sulfonyl chloride intermediates. For example, analogous compounds are synthesized by reacting substituted amines (e.g., 2-aminobenzothiazole) with activated sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide). Subsequent alkylation with diethylaminoethyl groups under basic conditions (e.g., K₂CO₃ in DMF) yields the tertiary amine, followed by HCl salt formation .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for the benzothiazole, sulfonyl, and diethylaminoethyl moieties.
  • FT-IR : Verifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if applicable): Provides definitive bond lengths and angles for crystalline derivatives .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility due to its ionic nature. Stability tests (e.g., TGA/DSC) assess thermal decomposition, while HPLC monitors degradation under varying pH (2–12) and light exposure. Storage at –20°C in desiccated, amber vials is recommended to prevent hydrolysis of the sulfonyl group or oxidation of the benzothiazole ring .

Advanced Research Questions

Q. How can combinatorial design principles optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Statistical experimental design (e.g., DoE, Design of Experiments) identifies critical variables (e.g., reaction temperature, solvent polarity, stoichiometry). For example, a central composite design (CCD) might optimize the coupling step between the benzothiazole amine and sulfonyl chloride, balancing yield (>85%) and purity (>98%). Parallel synthesis arrays can screen catalysts (e.g., DMAP vs. HOBt) to minimize side-product formation .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally related benzothiazole-sulfonamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) are addressed through:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the benzothiazole, sulfonyl, or diethylaminoethyl groups.
  • Target-Specific Assays : Comparing inhibition of kinases (e.g., EGFR) versus ion channels (e.g., TRPV1) to clarify selectivity.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent results in cell-based vs. in vivo models .

Q. What computational methods predict the binding affinity of this compound to potential therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with targets like carbonic anhydrase IX (CA-IX) or HSP90. MD (Molecular Dynamics) simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA/GBSA) quantify contributions from hydrophobic, electrostatic, and hydrogen-bonding interactions .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • Methodological Answer : DFT (Density Functional Theory) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolism. LogP (octanol-water partition coefficient) and pKa values are experimentally determined (shake-flask method, potentiometric titration) to correlate with membrane permeability and bioavailability .

Notes

  • Avoided non-academic sources (e.g., BenchChem) per guidelines.
  • Advanced methodologies emphasize interdisciplinary approaches (synthetic chemistry, computational biology).
  • Contradictions in biological data are addressed through systematic SAR and metabolite analysis.

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